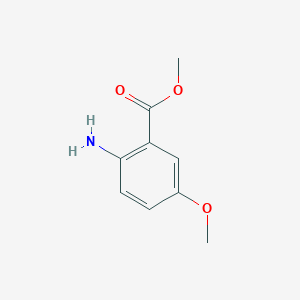

Methyl 2-amino-5-methoxybenzoate

Beschreibung

The exact mass of the compound Methyl 2-amino-5-methoxybenzoate is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality Methyl 2-amino-5-methoxybenzoate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Methyl 2-amino-5-methoxybenzoate including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

IUPAC Name |

methyl 2-amino-5-methoxybenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11NO3/c1-12-6-3-4-8(10)7(5-6)9(11)13-2/h3-5H,10H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MOVBJUGHBJJKOW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C=C1)N)C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40516554 | |

| Record name | Methyl 2-amino-5-methoxybenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40516554 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

181.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2475-80-1 | |

| Record name | Methyl 2-amino-5-methoxybenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40516554 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | methyl 2-amino-5-methoxybenzoate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Methyl 2-amino-5-methoxybenzoate physical properties

An In-depth Technical Guide to the Physical Properties of Methyl 2-amino-5-methoxybenzoate

Introduction

Methyl 2-amino-5-methoxybenzoate is an aromatic amine and ester that serves as a valuable building block in organic synthesis. Its bifunctional nature, possessing both an amino and a methyl ester group, along with a methoxy substituent on the benzene ring, makes it a versatile precursor for the synthesis of more complex molecules. This guide provides a comprehensive overview of its core physical and chemical properties, outlines a standard laboratory synthesis protocol, and details essential safety and handling information for researchers and drug development professionals.

Compound Identification

Correctly identifying a chemical compound is the foundational step for any scientific investigation. The following table summarizes the key identifiers for Methyl 2-amino-5-methoxybenzoate.

| Identifier | Value |

| CAS Number | 2475-80-1[1][2][3] |

| Molecular Formula | C₉H₁₁NO₃[1][3][4] |

| Molecular Weight | 181.19 g/mol [1][3][4] |

| IUPAC Name | methyl 2-amino-5-methoxybenzoate[3] |

| Synonyms | Methyl 5-methoxyanthranilate[3] |

| InChI | 1S/C9H11NO3/c1-12-6-3-4-8(10)7(5-6)9(11)13-2/h3-5H,10H2,1-2H3[3] |

| InChIKey | MOVBJUGHBJJKOW-UHFFFAOYSA-N[3] |

| Canonical SMILES | COC1=CC(=C(C=C1)N)C(=O)OC[3] |

Physicochemical Properties

The physical properties of a compound dictate its behavior in various environments and are critical for designing experiments, purification procedures, and formulation strategies.

| Property | Value | Source |

| Physical Form | Yellow to Brown to Black Solid or Liquid; Light brown to brown Solid[5] | Commercial Suppliers |

| Boiling Point | 298.8 ± 20.0 °C at 760 mmHg[1] | ChemSrc[1] |

| Density | 1.2 ± 0.1 g/cm³[1] | ChemSrc[1] |

| Water Solubility | Slightly Soluble (1.1 g/L at 25°C)[2] | ChemicalBook[2] |

| pKa | 2.70 ± 0.10 (Predicted)[5][6] | ChemicalBook[5][6] |

Note: The melting point is not consistently reported in publicly available databases.

Spectral Data Analysis: ¹H NMR

Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy is a powerful tool for confirming the structure of an organic molecule. The reported ¹H NMR spectrum for Methyl 2-amino-5-methoxybenzoate in deuterated chloroform (CDCl₃) shows distinct signals corresponding to each unique proton environment in the molecule.[2]

¹H NMR (CDCl₃) Chemical Shifts (δ):

-

δ 7.35 (1H, d, J = 3.1 Hz): This doublet corresponds to the proton on the carbon adjacent to the ester group (C6-H), which is split by the neighboring proton at C4.

-

δ 6.95 (1H, dd, J = 8.8, 3.1 Hz): This doublet of doublets represents the proton on the carbon between the methoxy and amino groups (C4-H). It is split by the protons at C3 and C6.

-

δ 6.63 (1H, d, J = 8.8 Hz): This doublet is assigned to the proton on the carbon adjacent to the amino group (C3-H), split by the neighboring proton at C4.

-

δ 5.37 (2H, br): This broad signal corresponds to the two protons of the amino (-NH₂) group. The broadness is typical due to quadrupole broadening and potential hydrogen exchange.

-

δ 3.88 (3H, s): This singlet represents the three protons of the methyl ester (-COOCH₃) group.

-

δ 3.76 (3H, s): This singlet is assigned to the three protons of the methoxy (-OCH₃) group.

Sources

- 1. Methyl 2-amino-5-methoxybenzoate | CAS#:2475-80-1 | Chemsrc [chemsrc.com]

- 2. METHYL 2-AMINO-5-METHOXYBENZOATE | 2475-80-1 [chemicalbook.com]

- 3. Methyl 2-amino-5-methoxybenzoate | C9H11NO3 | CID 13052275 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. chemimpex.com [chemimpex.com]

- 5. METHYL 2-AMINO-5-METHOXYBENZOATE CAS#: 2475-80-1 [m.chemicalbook.com]

- 6. chemicalbook.com [chemicalbook.com]

A Technical Guide to Methyl 2-amino-5-methoxybenzoate: Synthesis, Characterization, and Application

Introduction: The Strategic Importance of a Versatile Benzenoid Intermediate

In the landscape of modern organic synthesis, particularly within pharmaceutical and materials science, the utility of a chemical compound is often defined by its structural functionality and reactivity. Methyl 2-amino-5-methoxybenzoate (CAS No. 2475-80-1) stands out as a quintessential example of a high-value building block. This substituted anthranilate derivative, featuring an amine, an ester, and a methoxy group on a benzene ring, offers multiple reactive sites for constructing more complex molecular architectures. Its primary significance lies in its role as a key raw material and intermediate in the synthesis of pharmaceuticals, agrochemicals, and dyestuffs[1][2][3]. This guide provides an in-depth technical overview for researchers, chemists, and drug development professionals, focusing on its core properties, a validated synthesis protocol, analytical methodologies, and safe handling procedures.

Section 1: Core Physicochemical and Spectroscopic Identity

A precise understanding of a compound's physical and chemical properties is the foundation of its effective application in research and development. Methyl 2-amino-5-methoxybenzoate is typically a light brown to brown solid at room temperature[2].

Physicochemical Data

The fundamental physicochemical properties of Methyl 2-amino-5-methoxybenzoate are summarized below, providing critical data for experimental design, including solvent selection and reaction temperature considerations.

| Property | Value | Source(s) |

| CAS Number | 2475-80-1 | [4][5] |

| Molecular Formula | C₉H₁₁NO₃ | [4][6] |

| Molecular Weight | 181.19 g/mol | [4][6] |

| Appearance | Light brown to brown solid | [2] |

| Melting Point | 37-38 °C | [2] |

| Boiling Point | 298.8 ± 20.0 °C (Predicted) | [2] |

| Density | 1.179 ± 0.06 g/cm³ (Predicted) | [2] |

| Water Solubility | Slightly Soluble (1.1 g/L at 25°C) | [1][2] |

| pKa | 2.70 ± 0.10 (Predicted) | [2] |

| InChI Key | MOVBJUGHBJJKOW-UHFFFAOYSA-N | [4] |

Spectroscopic Profile

Spectroscopic analysis is essential for confirming the identity and purity of the compound. The ¹H-NMR spectrum provides a definitive fingerprint of the molecule's structure.

¹H-NMR (CDCl₃) Data: The proton nuclear magnetic resonance spectrum confirms the arrangement of protons in the molecule.

| Chemical Shift (δ, ppm) | Integration | Multiplicity | Coupling Constant (J, Hz) | Assignment |

| 7.35 | 1H | d | 3.1 | Aromatic H |

| 6.95 | 1H | dd | 8.8, 3.1 | Aromatic H |

| 6.63 | 1H | d | 8.8 | Aromatic H |

| 5.37 | 2H | br | - | -NH₂ (Amino) |

| 3.88 | 3H | s | - | -COOCH₃ (Ester Methyl) |

| 3.76 | 3H | s | - | -OCH₃ (Methoxy) |

| (Source: ChemicalBook[3]) |

Section 2: Synthesis and Purification Protocol

The most common and efficient laboratory-scale synthesis of Methyl 2-amino-5-methoxybenzoate involves the catalytic reduction of its nitro precursor, Methyl 5-methoxy-2-nitrobenzoate. This method is favored for its high yield and relatively clean reaction profile.

Synthesis Workflow Diagram

The following diagram illustrates the logical flow from the starting material to the purified final product.

Caption: A validated workflow for the synthesis of Methyl 2-amino-5-methoxybenzoate.

Step-by-Step Experimental Procedure

This protocol is adapted from a standard procedure known to achieve high yields[2][3]. The causality behind each step is explained to ensure reproducibility and understanding.

-

Dissolution: Dissolve Methyl 5-methoxy-2-nitrobenzoate (1.60 g, 7.58 mmol) in ethyl acetate (14 mL) in a suitable reaction vessel[2][3].

-

Rationale: Ethyl acetate is an excellent solvent for both the starting material and the product, and it is easily removed post-reaction.

-

-

Catalyst Addition: To the solution, add a 10% palladium-on-carbon catalyst (containing 50% water, 320 mg)[2][3].

-

Rationale: Palladium on carbon is a highly efficient and widely used catalyst for the hydrogenation of nitro groups to amines. The water content is standard for many commercial Pd/C catalysts to prevent dust hazards.

-

-

Hydrogenation: Seal the reaction vessel and stir the mixture at 20-25°C for 3 hours under a hydrogen atmosphere (0.25 MPa)[2][3].

-

Rationale: A positive hydrogen pressure ensures sufficient reactant for the catalytic cycle. The reaction is typically exothermic but controlled at room temperature. Reaction progress can be monitored by Thin Layer Chromatography (TLC).

-

-

Catalyst Removal: Upon reaction completion, carefully filter the mixture to remove the palladium-carbon catalyst[2][3].

-

Rationale: The heterogeneous catalyst is insoluble and can be easily removed by filtration. This step should be performed with care as Pd/C can be pyrophoric, especially when dry.

-

-

Solvent Removal: Remove the solvent (ethyl acetate) from the filtrate by distillation under reduced pressure[2][3].

-

Rationale: This isolates the crude product. Using reduced pressure allows for solvent removal at a lower temperature, preventing potential product degradation.

-

-

Purification: Purify the resulting crude product by silica gel column chromatography using a hexane/ethyl acetate gradient (from 10:1 to 5:1) as the eluent to afford the pure product (expected yield: ~1.29 g, 94%)[2][3].

-

Rationale: Column chromatography effectively separates the desired product from any unreacted starting material or minor byproducts based on polarity differences. The gradient elution ensures efficient separation.

-

Section 3: Applications in Synthesis

Methyl 2-amino-5-methoxybenzoate is a versatile intermediate primarily due to its ortho-amino ester and para-methoxy functionalities. These groups allow for a wide range of subsequent chemical transformations, making it a valuable precursor in several fields.

-

Pharmaceutical Synthesis: The compound serves as a critical starting material or intermediate for various active pharmaceutical ingredients (APIs). The amino group can be readily acylated, alkylated, or transformed into a diazonium salt for further functionalization, while the ester can be hydrolyzed or converted to an amide. It is used in the development of drugs such as anti-inflammatories and analgesics[6]. Its structural relative, 2-Amino-5-methoxybenzoic acid, is also a key intermediate for pharmaceuticals targeting inflammatory diseases and pain management[7][8].

-

Agrochemicals and Dyestuffs: The aromatic amine structure is a common feature in many agrochemicals and dyes, making this compound a useful building block in these industries as well[1][3].

Section 4: Analytical Workflow and Quality Control

Ensuring the purity and identity of Methyl 2-amino-5-methoxybenzoate is paramount before its use in subsequent synthetic steps, especially in a drug development context. A generalized analytical workflow is presented below.

Sources

- 1. Methyl 2-amino-5-methoxybenzoate, 96% 250 mg | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]

- 2. METHYL 2-AMINO-5-METHOXYBENZOATE CAS#: 2475-80-1 [m.chemicalbook.com]

- 3. METHYL 2-AMINO-5-METHOXYBENZOATE | 2475-80-1 [chemicalbook.com]

- 4. Methyl 2-amino-5-methoxybenzoate | C9H11NO3 | CID 13052275 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. fishersci.com [fishersci.com]

- 6. chemimpex.com [chemimpex.com]

- 7. Michlalah College | Virtual tour generated by Panotour [michlala.edu]

- 8. dataintelo.com [dataintelo.com]

An In-Depth Technical Guide to Methyl 2-amino-5-methoxybenzoate: Synthesis, Characterization, and Applications

This guide provides a comprehensive technical overview of Methyl 2-amino-5-methoxybenzoate, a key chemical intermediate. Designed for researchers, chemists, and professionals in drug development, it moves beyond simple data presentation to offer field-proven insights into its synthesis, purification, and practical applications. The protocols and explanations herein are structured to be self-validating, grounded in established chemical principles.

Chemical Identity and Nomenclature

The subject of this guide is a substituted anthranilate ester, a class of compounds widely utilized in organic synthesis.

-

IUPAC Name: methyl 2-amino-5-methoxybenzoate[1]

-

CAS Number: 2475-80-1[1]

-

Molecular Formula: C₉H₁₁NO₃[1]

-

Synonyms: Methyl 5-methoxyanthranilate, Methyl 6-amino-m-anisate, Benzoic acid, 2-amino-5-methoxy-, methyl ester[1]

The structure consists of a benzene ring substituted with an amino group and a methyl ester group in an ortho relationship, and a methoxy group para to the amino group. This specific arrangement of electron-donating groups (amino and methoxy) and an electron-withdrawing group (methyl ester) dictates its reactivity and utility as a versatile chemical building block.[2]

Physicochemical and Spectroscopic Profile

A thorough understanding of the compound's properties is critical for its handling, reaction setup, and purification.

Physicochemical Properties

The quantitative data for Methyl 2-amino-5-methoxybenzoate are summarized below. These properties are essential for designing experimental conditions, such as solvent selection and reaction temperature.

| Property | Value | Source |

| Molecular Weight | 181.19 g/mol | [1] |

| Appearance | Light brown to brown solid | |

| Melting Point | 37-38 °C | |

| Boiling Point | 298.8 ± 20.0 °C (Predicted) | [3] |

| Solubility | Slightly soluble in water (1.1 g/L at 25°C) | |

| pKa | 2.70 ± 0.10 (Predicted) |

Spectroscopic Characterization

Spectroscopic analysis is fundamental for confirming the identity and purity of the synthesized compound.

-

¹H-NMR Spectroscopy: The proton NMR spectrum provides a definitive fingerprint of the molecule's structure.

-

¹H-NMR (CDCl₃, 400 MHz), δ (ppm): 7.35 (d, J=3.1 Hz, 1H), 6.95 (dd, J=8.8, 3.1 Hz, 1H), 6.63 (d, J=8.8 Hz, 1H), 5.37 (br s, 2H, -NH₂), 3.88 (s, 3H, -COOCH₃), 3.76 (s, 3H, -OCH₃).

-

Expertise & Experience: The broad singlet for the amino protons is characteristic and its integration (2H) is a key indicator. The three distinct aromatic signals, with their specific splitting patterns (doublet, doublet of doublets, doublet), confirm the 1,2,4-substitution pattern on the benzene ring. The two sharp singlets at 3.88 and 3.76 ppm correspond to the magnetically non-equivalent methyl protons of the ester and ether groups, respectively.

-

-

¹³C-NMR Spectroscopy (Predicted): While an experimental spectrum is not provided, the expected chemical shifts based on the functional groups are:

-

δ 168-170 ppm: Carbonyl carbon of the methyl ester.

-

δ 150-155 ppm: Aromatic carbon attached to the methoxy group.

-

δ 140-145 ppm: Aromatic carbon attached to the amino group.

-

δ 110-125 ppm: Remaining four aromatic carbons.

-

δ 55-56 ppm: Methoxy carbon (-OCH₃).

-

δ 51-52 ppm: Methyl ester carbon (-COOCH₃).

-

-

Infrared (IR) Spectroscopy (Predicted): Key vibrational frequencies expected:

-

3350-3450 cm⁻¹: Two distinct N-H stretching bands (symmetric and asymmetric) for the primary amine.

-

~3000 cm⁻¹: Aromatic C-H stretching.

-

~1700 cm⁻¹: Strong C=O stretching of the ester carbonyl group.

-

1500-1600 cm⁻¹: C=C stretching bands of the aromatic ring.

-

1200-1300 cm⁻¹: C-O stretching of the ester and ether.

-

-

Mass Spectrometry (MS) (Predicted): Electron Ionization (EI) would likely show:

-

Molecular Ion (M⁺): A prominent peak at m/z = 181.

-

Key Fragment: A peak at m/z = 150, corresponding to the loss of the methoxy radical (•OCH₃) from the ester.

-

Synthesis and Purification Workflow

The most common and efficient synthesis of Methyl 2-amino-5-methoxybenzoate is through the reduction of its nitro precursor, Methyl 5-methoxy-2-nitrobenzoate.

Synthesis via Catalytic Hydrogenation

This method is widely adopted due to its high efficiency, clean conversion, and operational simplicity.

Sources

Solubility Profile of Methyl 2-amino-5-methoxybenzoate: A Guide for Researchers and Drug Development Professionals

An In-Depth Technical Guide

Abstract

Methyl 2-amino-5-methoxybenzoate is a key intermediate in the synthesis of pharmaceuticals, agrochemicals, and dyestuffs.[1][2] Its solubility in various organic solvents is a critical parameter that dictates its handling, reaction efficiency, purification, and formulation development. This technical guide provides a comprehensive overview of the theoretical principles governing the solubility of this compound, a robust experimental protocol for its determination, and a framework for data interpretation. By synthesizing molecular structure analysis with field-proven methodologies, this document serves as an essential resource for scientists aiming to optimize processes involving this versatile molecule.

Introduction to Methyl 2-amino-5-methoxybenzoate

Methyl 2-amino-5-methoxybenzoate (CAS No. 2475-80-1) is an aromatic ester with the molecular formula C₉H₁₁NO₃.[3] Its structure, featuring an amino group, a methoxy group, and a methyl ester substituent on a benzene ring, imparts a unique combination of physicochemical properties that are central to its application in organic synthesis. Understanding its solubility is not merely an academic exercise; it is a fundamental prerequisite for successful process scale-up, crystallization, and the development of stable formulations.

Table 1: Physicochemical Properties of Methyl 2-amino-5-methoxybenzoate

| Property | Value | Source |

| CAS Number | 2475-80-1 | [3] |

| Molecular Formula | C₉H₁₁NO₃ | [3][4] |

| Molecular Weight | 181.19 g/mol | [3][4] |

| Appearance | Light brown to brown solid | [2] |

| Melting Point | 37-38°C | [2] |

| Boiling Point | 298.8 ± 20.0 °C (Predicted) | [2][3] |

| pKa | 2.70 ± 0.10 (Predicted) | [2] |

| Water Solubility | Slightly Soluble (1.1 g/L at 25°C) | [1][2] |

Theoretical Framework: Predicting Solubility Behavior

The solubility of a solute in a solvent is governed by the principle of "like dissolves like," which underscores the importance of intermolecular forces.[5][6] The molecular structure of Methyl 2-amino-5-methoxybenzoate contains several functional groups that dictate its interactions with different classes of organic solvents.

-

Hydrogen Bonding: The primary amino group (-NH₂) is a strong hydrogen bond donor and acceptor. The oxygen atoms of the ester (-COOCH₃) and methoxy (-OCH₃) groups act as hydrogen bond acceptors.[6] These features suggest a high affinity for polar protic solvents (e.g., alcohols) and polar aprotic solvents (e.g., DMSO, DMF).

-

Dipole-Dipole Interactions: The ester and methoxy groups create significant molecular polarity, promoting solubility in polar solvents.

-

Van der Waals Forces: The aromatic benzene ring is nonpolar and hydrophobic. This region will interact favorably with nonpolar solvents (e.g., hexane, toluene) through London dispersion forces.

The overall solubility will be a balance of these competing interactions. It is predicted that Methyl 2-amino-5-methoxybenzoate will exhibit the highest solubility in polar organic solvents, moderate solubility in solvents of intermediate polarity, and the lowest solubility in highly nonpolar aliphatic solvents.

Caption: Key molecular features influencing solubility.

Experimental Protocol: Thermodynamic Solubility Determination

To obtain reliable and reproducible solubility data, a self-validating experimental protocol is essential. The equilibrium shake-flask method is the gold-standard for determining thermodynamic solubility, representing the true equilibrium between the dissolved and solid states of the compound.[7]

Causality and Experimental Design

The choice of the shake-flask method is deliberate. Unlike high-throughput kinetic solubility assays, which can overestimate solubility due to the formation of supersaturated solutions or metastable polymorphs, this method ensures that a true equilibrium is achieved.[7] Temperature control is critical, as solubility is temperature-dependent.[5] The analytical method, typically High-Performance Liquid Chromatography (HPLC), must be validated for linearity, accuracy, and precision to ensure trustworthy quantification.

Step-by-Step Methodology

-

Preparation:

-

Add an excess amount of solid Methyl 2-amino-5-methoxybenzoate to a series of vials, each containing a known volume of a selected organic solvent. The excess solid is crucial to ensure saturation.

-

Seal the vials tightly to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in a constant-temperature orbital shaker or rotator. A standard temperature is 25°C, but other temperatures relevant to process conditions should also be studied.

-

Agitate the samples for a predetermined period (e.g., 24-48 hours). The time required to reach equilibrium should be determined empirically by taking measurements at different time points (e.g., 12, 24, 36, 48 hours) until the concentration of the solute in the supernatant remains constant.

-

-

Sample Processing:

-

After equilibration, allow the vials to stand undisturbed at the set temperature for at least 2 hours to allow the excess solid to settle.

-

Carefully withdraw a sample from the clear supernatant using a syringe.

-

Immediately filter the sample through a chemically compatible syringe filter (e.g., 0.22 µm PTFE) into a clean vial. This step is critical to remove all undissolved micro-particulates.

-

-

Analysis:

-

Dilute the filtered supernatant with a suitable solvent (often the mobile phase of the HPLC) to a concentration that falls within the linear range of the calibration curve.

-

Quantify the concentration of Methyl 2-amino-5-methoxybenzoate using a validated HPLC-UV method.

-

Prepare a multi-point calibration curve using standards of known concentrations to ensure accurate quantification.

-

-

Calculation:

-

Calculate the original concentration in the saturated solution by multiplying the measured concentration by the dilution factor.

-

Express the final solubility in appropriate units, such as mg/mL or mol/L.

-

Caption: Workflow for Equilibrium Shake-Flask Solubility Determination.

Data Presentation

Quantitative solubility data should be organized systematically to facilitate comparison and analysis. The following table provides a template for recording experimental results.

Table 2: Experimentally Determined Solubility of Methyl 2-amino-5-methoxybenzoate

| Solvent | Solvent Class | Temperature (°C) | Solubility (mg/mL) | Solubility (mol/L) |

| e.g., Methanol | Polar Protic | 25 | Data | Data |

| e.g., Acetone | Polar Aprotic | 25 | Data | Data |

| e.g., Toluene | Nonpolar Aromatic | 25 | Data | Data |

| e.g., Hexane | Nonpolar Aliphatic | 25 | Data | Data |

| ... | ... | ... | ... | ... |

Conclusion

References

-

Methyl Anthranilate - Foreverest Resources Ltd. Foreverest Resources Ltd. Available at: [Link]

-

Understanding Methyl Anthranilate (CAS 134-20-3): Properties, Synthesis, and Market Insights. NINGBO INNO PHARMCHEM CO.,LTD. Available at: [Link]

-

Methyl 2-amino-5-methoxybenzoate | CAS#:2475-80-1 | Chemsrc. Chemsrc. Available at: [Link]

-

Methyl Anthranilate (CAS 134-20-3): Odor profile, Properties, & IFRA compliance - Scent.vn. Scent.vn. Available at: [Link]

-

Methyl 2-amino-5-methoxybenzoate | C9H11NO3 | CID 13052275 - PubChem. National Institutes of Health. Available at: [Link]

-

Measuring the solubility of pharmaceutical compounds using NEPHEL.O - Rheolution. Rheolution. Available at: [Link]

-

Determination and prediction of solubilities of active pharmaceutical ingredients in selected organic solvents | Request PDF - ResearchGate. ResearchGate. Available at: [Link]

-

Prediction of Solubility of Drugs and Other Compounds in Organic Solvents - R Discovery. R Discovery. Available at: [Link]

-

SOLUBILITY DETERMINATION IN DRUG DISCOVERY AND DEVELOPMENT. International Journal of Pharmaceutical Sciences Review and Research. Available at: [Link]

-

Predicting drug solubility in organic solvents mixtures - Unipd. Università di Padova. Available at: [Link]

-

Properties of Esters - Chemistry LibreTexts. Chemistry LibreTexts. Available at: [Link]

-

5-Amino-2-methoxy-benzoic acid methyl ester - Chem-Impex. Chem-Impex International. Available at: [Link]

-

Solubility and Factors Affecting Solubility - Chemistry LibreTexts. Chemistry LibreTexts. Available at: [Link]

-

3.2 Solubility – Introductory Organic Chemistry - Open Oregon Educational Resources. Open Oregon Educational Resources. Available at: [Link]

-

What are the physical properties of esters and how do they differ from other organic compounds? | TutorChase. TutorChase. Available at: [Link]

-

Esters: Structure, Properties, and Reactions | Solubility of Things. Solubility of Things. Available at: [Link]

Sources

- 1. METHYL 2-AMINO-5-METHOXYBENZOATE | 2475-80-1 [chemicalbook.com]

- 2. METHYL 2-AMINO-5-METHOXYBENZOATE CAS#: 2475-80-1 [m.chemicalbook.com]

- 3. Methyl 2-amino-5-methoxybenzoate | CAS#:2475-80-1 | Chemsrc [chemsrc.com]

- 4. Methyl 2-amino-5-methoxybenzoate | C9H11NO3 | CID 13052275 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. 3.2 Solubility – Introductory Organic Chemistry [openoregon.pressbooks.pub]

- 7. pharmatutor.org [pharmatutor.org]

An In-Depth Technical Guide to the ¹H NMR Spectrum of Methyl 2-amino-5-methoxybenzoate

This technical guide provides a comprehensive analysis of the ¹H Nuclear Magnetic Resonance (NMR) spectrum of Methyl 2-amino-5-methoxybenzoate. Designed for researchers, scientists, and drug development professionals, this document delves into the theoretical principles and practical applications of ¹H NMR spectroscopy for the structural elucidation of this important chemical intermediate. We will explore the nuances of spectral interpretation, provide a robust experimental protocol, and offer insights into the causal relationships between molecular structure and spectral output.

The Strategic Importance of ¹H NMR in Structural Elucidation

Nuclear Magnetic Resonance spectroscopy is an unparalleled analytical technique for determining the structure of organic molecules in solution. For a molecule such as Methyl 2-amino-5-methoxybenzoate, which is a common building block in medicinal chemistry, a precise understanding of its proton environment is critical for confirming its identity, assessing purity, and ensuring the success of subsequent synthetic steps. The ¹H NMR spectrum provides a detailed fingerprint of the molecule, revealing the number of distinct proton environments, their electronic surroundings, and their spatial relationships to neighboring protons.

Deconstructing the ¹H NMR Spectrum of Methyl 2-amino-5-methoxybenzoate

The ¹H NMR spectrum of Methyl 2-amino-5-methoxybenzoate presents a series of distinct signals that correspond to the different sets of protons within the molecule. By analyzing the chemical shift (δ), multiplicity (splitting pattern), and coupling constants (J), we can confidently assign each signal to its respective protons.

A representative ¹H NMR spectrum of Methyl 2-amino-5-methoxybenzoate, recorded in deuterated chloroform (CDCl₃), exhibits the following key signals[1]:

| Signal | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration | Assignment |

| A | 7.35 | Doublet (d) | 3.1 | 1H | H-6 |

| B | 6.95 | Doublet of doublets (dd) | 8.8, 3.1 | 1H | H-4 |

| C | 6.63 | Doublet (d) | 8.8 | 1H | H-3 |

| D | 5.37 | Broad singlet (br s) | - | 2H | -NH₂ |

| E | 3.88 | Singlet (s) | - | 3H | -COOCH₃ |

| F | 3.76 | Singlet (s) | - | 3H | -OCH₃ |

Expert Interpretation of the Spectral Data

The assignment of each signal is a logical process rooted in the fundamental principles of NMR spectroscopy, specifically the electronic effects of the substituents on the benzene ring.[2][3]

-

The Aromatic Region (6.5-8.0 ppm): The protons directly attached to the aromatic ring appear in this region.[4] The amino (-NH₂) and methoxy (-OCH₃) groups are electron-donating groups, which increase the electron density on the aromatic ring, particularly at the ortho and para positions, causing the corresponding proton signals to shift upfield (to a lower ppm value).[2][3] Conversely, the methyl ester (-COOCH₃) group is an electron-withdrawing group, which decreases the electron density, leading to a downfield shift.

-

Signal C (H-3): This proton is ortho to the strongly electron-donating amino group, resulting in the most shielded position and the most upfield signal in the aromatic region at 6.63 ppm.[1] It appears as a doublet due to coupling with the neighboring H-4 proton, with a typical ortho coupling constant of 8.8 Hz.[5]

-

Signal B (H-4): This proton is situated between the methoxy and amino groups. Its chemical shift at 6.95 ppm is a result of the combined electronic effects of these substituents.[1] The signal is split into a doublet of doublets due to coupling with both H-3 (ortho-coupling, J = 8.8 Hz) and H-6 (meta-coupling, J = 3.1 Hz).[5]

-

Signal A (H-6): This proton is ortho to the electron-withdrawing methyl ester group and meta to the electron-donating amino group. The deshielding effect of the ester group dominates, causing this proton to resonate at the most downfield position in the aromatic region at 7.35 ppm.[1] It appears as a doublet due to the smaller meta-coupling with H-4 (J = 3.1 Hz).[5]

-

-

The Amine Protons (Signal D): The two protons of the amino group typically appear as a broad singlet around 5.37 ppm.[1] The broadness of this signal is a consequence of quadrupole broadening from the nitrogen atom and potential chemical exchange with residual water or other exchangeable protons in the sample. The chemical shift of the amine protons is highly sensitive to solvent, concentration, and temperature.

-

The Methyl Protons (Signals E and F):

-

Signal E (-COOCH₃): The three protons of the methyl ester group are deshielded by the adjacent carbonyl and oxygen atoms, resulting in a singlet at 3.88 ppm.[1][6]

-

Signal F (-OCH₃): The three protons of the methoxy group are attached to an oxygen atom, which is less electron-withdrawing than the ester group, leading to a more upfield singlet at 3.76 ppm.[1]

-

Visualizing the Structure and Workflow

To further clarify the relationships between the molecular structure and the NMR data, the following diagrams are provided.

Caption: Molecular structure and ¹H NMR signal assignments.

Sources

An In-Depth Technical Guide to the ¹³C NMR Chemical Shifts of Methyl 2-amino-5-methoxybenzoate

Abstract

This technical guide provides a comprehensive analysis of the ¹³C Nuclear Magnetic Resonance (NMR) chemical shifts for Methyl 2-amino-5-methoxybenzoate. In the absence of a publicly available, fully assigned experimental spectrum, this document presents a detailed prediction and interpretation of the ¹³C NMR spectrum. The assignments are rationalized through an in-depth discussion of the electronic effects of the amino, methoxy, and methyl ester substituents on the benzene ring. This guide is intended for researchers, scientists, and professionals in drug development and analytical chemistry who utilize NMR spectroscopy for structural elucidation of small organic molecules. The methodologies for predicting chemical shifts based on empirical data from analogous compounds are detailed, providing a robust framework for spectral interpretation. Furthermore, a standardized protocol for the acquisition of a high-quality ¹³C NMR spectrum for this class of compounds is provided.

Introduction: The Significance of Methyl 2-amino-5-methoxybenzoate and the Role of ¹³C NMR

Methyl 2-amino-5-methoxybenzoate is a substituted anthranilate derivative. Anthranilates are a class of compounds with applications in the synthesis of pharmaceuticals, fragrances, and other fine chemicals. The specific substitution pattern of an amino group at the 2-position, a methoxy group at the 5-position, and a methyl ester at the 1-position creates a unique electronic environment within the molecule, influencing its reactivity and potential biological activity.

¹³C NMR spectroscopy is an indispensable tool for the structural elucidation of organic molecules. It provides information on the number of non-equivalent carbon atoms and their electronic environments. For a molecule like Methyl 2-amino-5-methoxybenzoate, ¹³C NMR is crucial for confirming the substitution pattern on the aromatic ring and verifying the presence of the ester and methoxy functionalities.

This guide will delve into the predicted ¹³C NMR chemical shifts of Methyl 2-amino-5-methoxybenzoate, offering a detailed rationale for each assignment based on fundamental principles of NMR spectroscopy and substituent effects.

Predicted ¹³C NMR Chemical Shifts and Assignments

The structure of Methyl 2-amino-5-methoxybenzoate with the carbon numbering used for assignment is shown below:

Caption: Molecular structure of Methyl 2-amino-5-methoxybenzoate with carbon numbering.

The predicted ¹³C NMR chemical shifts are summarized in the table below, followed by a detailed explanation for each assignment.

| Carbon Atom | Predicted Chemical Shift (ppm) | Rationale |

| C1 | ~110-115 | ortho to -NH₂ (strong shielding), meta to -OCH₃ (weak shielding), attached to -COOCH₃ (deshielding) |

| C2 | ~145-150 | Attached to electron-donating -NH₂ (strong deshielding) |

| C3 | ~115-120 | para to -OCH₃ (strong shielding), meta to -NH₂ (weak shielding) |

| C4 | ~110-115 | ortho to -OCH₃ (strong shielding), ortho to -NH₂ (strong shielding) |

| C5 | ~150-155 | Attached to electron-donating -OCH₃ (strong deshielding) |

| C6 | ~118-123 | para to -NH₂ (strong shielding), meta to -OCH₃ (weak shielding) |

| C7 (C=O) | ~168-172 | Carbonyl carbon of a methyl ester |

| C8 (Ester OCH₃) | ~51-53 | Methyl group of the ester |

| C9 (Methoxy OCH₃) | ~55-57 | Methoxy group attached to the aromatic ring |

Rationale for Chemical Shift Assignments

The chemical shift of a carbon atom in a substituted benzene ring is influenced by the electronic effects (both inductive and resonance) of the substituents.

-

Amino Group (-NH₂): The amino group is a strong activating group, meaning it donates electron density to the aromatic ring through resonance. This electron-donating effect is most pronounced at the ortho and para positions, causing a significant upfield shift (shielding) of these carbons. The carbon directly attached to the nitrogen (ipso-carbon) is deshielded.[2]

-

Methoxy Group (-OCH₃): Similar to the amino group, the methoxy group is also an activating group that donates electron density via resonance, leading to shielding at the ortho and para positions. The ipso-carbon is deshielded.[3]

-

Methyl Ester Group (-COOCH₃): The methyl ester group is a deactivating group, withdrawing electron density from the ring through both inductive and resonance effects. This results in a downfield shift (deshielding) of the aromatic carbons, particularly the ipso-carbon.

Detailed Analysis:

-

C1 (~110-115 ppm): This carbon is ortho to the strongly electron-donating -NH₂ group, which would cause significant shielding. It is also meta to the electron-donating -OCH₃ group, which has a smaller shielding effect. The attached -COOCH₃ group is electron-withdrawing, which would cause deshielding. The net effect is a moderately shielded aromatic carbon.

-

C2 (~145-150 ppm): This is the ipso-carbon attached to the amino group. The direct attachment to the electronegative nitrogen atom and the resonance donation into the ring cause a significant deshielding effect.

-

C3 (~115-120 ppm): This carbon is para to the electron-donating -OCH₃ group, resulting in strong shielding. It is also meta to the -NH₂ group, which has a minor shielding effect.

-

C4 (~110-115 ppm): This carbon experiences strong shielding from two sources: it is ortho to the -OCH₃ group and ortho to the -NH₂ group. This cumulative shielding effect should make it one of the most upfield aromatic signals.

-

C5 (~150-155 ppm): As the ipso-carbon attached to the methoxy group, it is significantly deshielded due to the electronegativity of the oxygen atom.

-

C6 (~118-123 ppm): This carbon is para to the strongly electron-donating -NH₂ group, leading to substantial shielding. It is meta to the -OCH₃ group, which has a lesser shielding effect.

-

C7 (C=O) (~168-172 ppm): The chemical shift of the carbonyl carbon in a methyl ester typically falls within this range.[4]

-

C8 (Ester OCH₃) (~51-53 ppm): The carbon of the methyl group in a methyl ester generally appears in this region.

-

C9 (Methoxy OCH₃) (~55-57 ppm): The carbon of a methoxy group attached to an aromatic ring is typically found in this range.[3]

Experimental Protocol for ¹³C NMR Spectroscopy

To obtain a high-quality ¹³C NMR spectrum of Methyl 2-amino-5-methoxybenzoate, the following experimental protocol is recommended.[5]

Sample Preparation

-

Solvent Selection: Choose a deuterated solvent in which the compound is soluble. Chloroform-d (CDCl₃) or Dimethyl sulfoxide-d₆ (DMSO-d₆) are common choices for this type of molecule. Ensure the solvent is of high purity to avoid interfering signals.[6]

-

Concentration: Dissolve approximately 10-50 mg of the sample in 0.5-0.7 mL of the chosen deuterated solvent in a standard 5 mm NMR tube. The concentration should be sufficient to obtain a good signal-to-noise ratio in a reasonable time.

-

Internal Standard: Tetramethylsilane (TMS) is typically used as an internal standard for chemical shift referencing (0.00 ppm). If not already present in the deuterated solvent, a small amount can be added.

Spectrometer Setup and Data Acquisition

-

Instrumentation: A modern NMR spectrometer with a field strength of at least 300 MHz is recommended for good spectral dispersion.

-

Tuning and Matching: Tune and match the probe to the ¹³C frequency to ensure optimal sensitivity.

-

Locking and Shimming: Lock the spectrometer on the deuterium signal of the solvent. Perform automated or manual shimming to optimize the magnetic field homogeneity and obtain sharp peaks.

-

Acquisition Parameters:

-

Pulse Program: Use a standard single-pulse experiment with proton decoupling (e.g., zgpg30 on Bruker instruments).

-

Pulse Angle: A 30-45° pulse angle is a good compromise between signal intensity and relaxation time.

-

Acquisition Time (AQ): Set to 1-2 seconds to ensure good digital resolution.

-

Relaxation Delay (D1): A delay of 2-5 seconds is generally sufficient for protonated carbons. For quantitative analysis or to ensure the detection of quaternary carbons, a longer delay (5-10 seconds) may be necessary.

-

Number of Scans (NS): The number of scans will depend on the sample concentration. Start with 128 or 256 scans and increase as needed to achieve an adequate signal-to-noise ratio.

-

Spectral Width (SW): A spectral width of approximately 250 ppm (e.g., from -10 to 240 ppm) is sufficient to cover the expected chemical shift range for most organic molecules.

-

Data Processing

-

Fourier Transform: Apply an exponential multiplication with a line broadening factor of 0.5-1.0 Hz to improve the signal-to-noise ratio before Fourier transformation.

-

Phase Correction: Manually or automatically correct the phase of the spectrum to obtain a flat baseline.

-

Baseline Correction: Apply a baseline correction algorithm to remove any baseline distortions.

-

Referencing: Calibrate the chemical shift scale by setting the TMS signal to 0.00 ppm or by referencing the solvent peak to its known chemical shift (e.g., CDCl₃ at 77.16 ppm).

-

Peak Picking and Integration: Identify and list the chemical shifts of all peaks. Note that routine ¹³C NMR spectra are generally not used for quantitative integration due to the nuclear Overhauser effect (nOE) and differences in relaxation times.

Sources

- 1. organicchemistrydata.org [organicchemistrydata.org]

- 2. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 3. researchgate.net [researchgate.net]

- 4. scs.illinois.edu [scs.illinois.edu]

- 5. 13C NMR Chemical Shift [sites.science.oregonstate.edu]

- 6. Methyl 2-(methylamino)benzoate(85-91-6) 13C NMR spectrum [chemicalbook.com]

Preamble: Decoding the Vibrational Signature of a Key Pharmaceutical Intermediate

An In-Depth Technical Guide to the FT-IR Spectrum Analysis of Methyl 2-amino-5-methoxybenzoate

Authored by: A Senior Application Scientist

Methyl 2-amino-5-methoxybenzoate is a compound of significant interest in the pharmaceutical and fine chemical industries, serving as a pivotal building block in the synthesis of various active pharmaceutical ingredients (APIs). Its structural integrity and purity are paramount, necessitating robust analytical techniques for its characterization. Among these, Fourier-Transform Infrared (FT-IR) spectroscopy stands out as a rapid, non-destructive, and highly informative method. This guide provides a comprehensive analysis of the FT-IR spectrum of Methyl 2-amino-5-methoxybenzoate, grounded in the fundamental principles of vibrational spectroscopy. We will dissect the spectrum, assign key absorption bands to their corresponding molecular vibrations, and provide field-proven protocols for obtaining high-quality data. This document is intended for researchers, analytical scientists, and quality control professionals who require a deep and practical understanding of how to leverage FT-IR for the structural elucidation of this and similar multi-functional aromatic compounds.

The Molecular Architecture: A Vibrational Perspective

To interpret the FT-IR spectrum, one must first understand the molecule's structure and the functional groups that give rise to characteristic vibrations. Methyl 2-amino-5-methoxybenzoate possesses a 1,2,4-trisubstituted benzene ring adorned with three distinct functional groups: a primary aromatic amine (-NH₂), a methyl ester (-COOCH₃), and a methoxy ether (-OCH₃). Each of these groups, along with the aromatic ring itself, has a unique set of vibrational modes (stretching and bending) that absorb infrared radiation at specific frequencies.

The interplay of these groups—specifically the electronic effects of conjugation and substitution—subtly shifts these frequencies, providing a unique "fingerprint" for the molecule. Our analysis will proceed by examining the distinct regions of the infrared spectrum where these functional groups are expected to manifest.

Caption: Molecular structure of Methyl 2-amino-5-methoxybenzoate.

Dissecting the Spectrum: Key Vibrational Regions and Assignments

The FT-IR spectrum can be logically divided into the functional group region (~4000-1500 cm⁻¹) and the fingerprint region (~1500-400 cm⁻¹). The former is characterized by stretching vibrations of specific bonds and is highly diagnostic for identifying functional groups.

The N-H Stretching Region (3500-3300 cm⁻¹)

-

Underlying Principle: The bonds between nitrogen and the lighter hydrogen atoms vibrate at high frequencies. For a primary amine (-NH₂), two distinct stretching modes are observed: an asymmetric stretch (higher frequency) and a symmetric stretch (lower frequency).[1]

-

Expected Observation: For Methyl 2-amino-5-methoxybenzoate, a primary aromatic amine, we anticipate two moderately intense and relatively sharp peaks in this region.[2] Aromatic amines typically absorb at slightly higher frequencies than their aliphatic counterparts.[3]

-

Asymmetric N-H Stretch: ~3400-3500 cm⁻¹

-

Symmetric N-H Stretch: ~3300-3400 cm⁻¹

-

-

Expert Insight: The sharpness of N-H stretching bands is a key differentiator from the typically broad O-H bands of alcohols or carboxylic acids.[4] This is due to the weaker hydrogen bonding capability of amines compared to hydroxyl groups.[5] The presence of two distinct peaks is definitive proof of a primary (-NH₂) amine.[6]

The C-H Stretching Region (3100-2800 cm⁻¹)

-

Underlying Principle: The stretching frequency of C-H bonds is highly dependent on the hybridization of the carbon atom.

-

Expected Observation:

-

Aromatic C-H Stretch: Weak to medium intensity peaks are expected just above 3000 cm⁻¹ (typically 3100-3000 cm⁻¹), corresponding to the stretching of C-H bonds on the benzene ring.[7][8]

-

Aliphatic C-H Stretch: Stronger absorptions are expected just below 3000 cm⁻¹ (typically 2960-2850 cm⁻¹). These arise from the asymmetric and symmetric stretching of the C-H bonds in the two methyl groups (-COOCH₃ and -OCH₃).[9]

-

The Carbonyl (C=O) Stretching Region (1750-1650 cm⁻¹)

-

Underlying Principle: The C=O double bond is a strong dipole, resulting in one of the most intense and unmistakable absorptions in an IR spectrum.[7] Its position is sensitive to electronic effects like conjugation.

-

Expected Observation: This molecule contains an aromatic ester. Conjugation between the carbonyl group and the benzene ring delocalizes the pi electrons, slightly weakening the C=O bond and lowering its stretching frequency compared to a saturated ester.[10] Therefore, a very strong, sharp peak is predicted in the range of 1730-1715 cm⁻¹ .[10][11]

-

Expert Insight: The position of this peak is a critical diagnostic tool. A value significantly higher (e.g., >1735 cm⁻¹) would suggest a saturated ester, while a lower value could indicate strong intramolecular hydrogen bonding between the carbonyl oxygen and the ortho-amino group's hydrogen, further lowering the frequency.

The Fingerprint Region (1650-400 cm⁻¹): A Wealth of Structural Detail

This region contains a complex series of absorptions from bending vibrations and stretching of single bonds, which are unique to the overall molecular structure.

-

N-H Bending and Aromatic C=C Stretching (1650-1450 cm⁻¹):

-

N-H Scissoring: Primary amines exhibit a characteristic N-H bending (scissoring) vibration in the 1650-1580 cm⁻¹ range.[2][12] This band can sometimes overlap with aromatic ring vibrations.

-

Aromatic C=C Stretches: The benzene ring has several in-plane C=C stretching vibrations, typically appearing as a series of medium to strong bands between 1600 cm⁻¹ and 1450 cm⁻¹.[8]

-

-

The "Rule of Three" for Aromatic Esters (1300-1000 cm⁻¹):

-

Underlying Principle: Aromatic esters are known to display a characteristic pattern of three strong bands: the C=O stretch (discussed above) and two distinct C-O stretching vibrations.[11]

-

Expected Observation:

-

C=O Stretch: ~1725 cm⁻¹ (as discussed).

-

Asymmetric C-C-O Stretch: A strong band between 1310-1250 cm⁻¹ . This involves the stretching of the bond between the carbonyl carbon and the ester oxygen.[11]

-

Symmetric O-C-C Stretch: A strong band between 1130-1100 cm⁻¹ . This corresponds to the stretching of the bond between the ester oxygen and the methyl carbon.[11]

-

-

-

C-N and C-O (Ether) Stretching (1350-1000 cm⁻¹):

-

Aromatic C-N Stretch: Aromatic amines typically show a strong C-N stretching band between 1335-1250 cm⁻¹ .[3][12] This band will likely overlap with the asymmetric C-C-O stretch of the ester.

-

Asymmetric C-O-C (Ether) Stretch: The methoxy group (-OCH₃) will produce a strong, characteristic asymmetric C-O-C stretch, typically observed around 1250-1200 cm⁻¹ . The C-O stretch for aromatic ethers is found in this region.

-

Symmetric C-O-C (Ether) Stretch: A symmetric stretch is also expected near 1050-1000 cm⁻¹ .[13]

-

-

Aromatic C-H Out-of-Plane (OOP) Bending (900-675 cm⁻¹):

-

Underlying Principle: The bending of C-H bonds out of the plane of the aromatic ring produces strong absorptions whose positions are highly indicative of the ring's substitution pattern.[14]

-

Expected Observation: Methyl 2-amino-5-methoxybenzoate is a 1,2,4-trisubstituted benzene ring. This pattern has two adjacent free hydrogens and one isolated free hydrogen. This typically gives rise to strong absorption bands in the 880-800 cm⁻¹ region.[15][16] The presence of a strong band in this specific window is powerful evidence for this substitution pattern.

-

Summary of Expected Vibrational Modes

The quantitative data for the expected FT-IR absorptions are summarized below.

| Wavenumber (cm⁻¹) | Functional Group / Moiety | Vibrational Mode | Expected Intensity |

| ~3450 | Primary Aromatic Amine (-NH₂) | Asymmetric N-H Stretch | Medium, Sharp |

| ~3350 | Primary Aromatic Amine (-NH₂) | Symmetric N-H Stretch | Medium, Sharp |

| 3100-3000 | Aromatic Ring | C-H Stretch | Weak to Medium |

| 2960-2850 | Methyl Groups (-OCH₃) | C-H Stretch | Medium to Strong |

| ~1725 | Aromatic Ester (-COOCH₃) | C=O Stretch | Very Strong, Sharp |

| ~1620 | Primary Aromatic Amine (-NH₂) | N-H Bend (Scissoring) | Medium |

| 1600-1450 | Aromatic Ring | C=C Ring Stretches | Medium to Strong (multiple bands) |

| ~1280 | Aromatic Ester / Amine | C-C-O Asymmetric Stretch / C-N Stretch | Strong |

| ~1240 | Aromatic Ether (-OCH₃) | C-O-C Asymmetric Stretch | Strong |

| ~1120 | Aromatic Ester (-COOCH₃) | O-C-C Symmetric Stretch | Strong |

| ~1030 | Aromatic Ether (-OCH₃) | C-O-C Symmetric Stretch | Medium |

| 880-800 | 1,2,4-Trisubstituted Ring | C-H Out-of-Plane Bend | Strong |

Experimental Protocol: Ensuring Data Integrity

The acquisition of a high-quality, interpretable FT-IR spectrum is contingent upon meticulous sample preparation and a validated experimental workflow. As Methyl 2-amino-5-methoxybenzoate is a solid at room temperature, the Potassium Bromide (KBr) pellet method is a gold-standard technique.

Caption: KBr Pellet FT-IR Experimental Workflow.

Step-by-Step Methodology: KBr Pellet Preparation

-

Drying: Ensure both the Methyl 2-amino-5-methoxybenzoate sample and the spectroscopic grade KBr powder are completely dry. Moisture is the enemy; it will result in a broad O-H absorption around 3400 cm⁻¹ and can make the KBr pellet opaque.[17] It is best practice to store KBr in an oven at >100 °C and cool it in a desiccator just before use.

-

Grinding & Mixing: Add approximately 1-2 mg of the solid sample to a clean, dry agate mortar.[18] Grind the sample gently with the pestle until it becomes a fine, glossy powder. This step is critical to reduce particle size below the wavelength of the IR radiation, which minimizes scattering effects (the Christiansen effect) and prevents distorted peak shapes.[19]

-

Homogenization: Add 150-200 mg of the dry KBr powder to the mortar. Mix the sample and KBr briefly, then grind the mixture thoroughly for several minutes to ensure the sample is uniformly dispersed within the KBr matrix.[18]

-

Pellet Pressing: Transfer the homogenous powder to a pellet die. Place the die into a hydraulic press and apply pressure (typically 7-10 tons) for several minutes. This will fuse the KBr into a transparent or translucent disc with the sample embedded within it.[18]

-

Analysis: Carefully remove the KBr pellet from the die and place it in the sample holder of the FT-IR spectrometer. Collect the spectrum according to the instrument's standard operating procedure.

Alternative Method: Attenuated Total Reflectance (ATR)

Modern FT-IR spectroscopy often utilizes an ATR accessory, which simplifies sample preparation significantly.[19]

-

Crystal Cleaning: Ensure the ATR crystal (typically diamond or zinc selenide) is immaculately clean.

-

Sample Application: Place a small amount of the solid powder directly onto the ATR crystal.

-

Pressure Application: Use the ATR's pressure clamp to apply firm, consistent pressure, ensuring good contact between the sample and the crystal surface.[18]

-

Analysis: Collect the spectrum directly. This method is fast and requires minimal sample, making it ideal for routine analysis.

Conclusion: A Cohesive Vibrational Portrait

The FT-IR spectrum of Methyl 2-amino-5-methoxybenzoate provides a rich and definitive vibrational signature. The presence of two N-H stretching bands confirms the primary amine, while the position of the intense C=O stretch below 1730 cm⁻¹ is characteristic of an aromatic ester. The "Rule of Three" absorptions in the fingerprint region, combined with strong C-N and C-O ether stretches, further corroborate the ester and methoxy functionalities. Finally, the C-H out-of-plane bending bands provide compelling evidence for the 1,2,4-trisubstitution pattern of the aromatic ring. By following a systematic approach to both spectral interpretation and experimental procedure, FT-IR spectroscopy serves as an indispensable tool for the structural verification and quality assessment of this important pharmaceutical intermediate.

References

-

Organic Chemistry at CU Boulder. IR Spectroscopy of Solids. [Online] Available at: [Link]

-

Drawell. Sample Preparation for FTIR Analysis. [Online] Available at: [Link]

-

Michigan State University Department of Chemistry. Infrared Spectrometry. [Online] Available at: [Link]

-

Edington, S. C., Flanagan, J. C., & Baiz, C. R. (2018). An Empirical IR Frequency Map for Ester C=O Stretching Vibrations. The Journal of Physical Chemistry A, 122(34), 6823–6830. [Online] Available at: [Link]

-

Chemistry LibreTexts. (2024). 24.10: Spectroscopy of Amines. [Online] Available at: [Link]

-

CDN. The Infrared Spectra of Aromatic Amines (Anilines). [Online] Available at: [Link]

-

Smith, B. C. (2018). The C=O Bond, Part VII: Aromatic Esters, Organic Carbonates, and More of the Rule of Three. Spectroscopy Online. [Online] Available at: [Link]

-

UCLA Chemistry. IR Spectroscopy Tutorial: Amines. [Online] Available at: [Link]

-

UCLA Chemistry. IR Spectroscopy Tutorial: Esters. [Online] Available at: [Link]

-

University of the West Indies. Sample preparation for FT-IR. [Online] Available at: [Link]

-

Rocky Mountain Labs. (2023). Difference between Ether and Ester Bonding in FTIR Spectra. [Online] Available at: [Link]

-

Chemistry LibreTexts. (2022). 4.2: IR Spectroscopy. [Online] Available at: [Link]

-

University of Calgary. Benzene and its derivatives. [Online] Available at: [Link]

-

Chemistry LibreTexts. (2024). 12.8: Infrared Spectra of Some Common Functional Groups. [Online] Available at: [Link]

-

Chemistry LibreTexts. (2020). 11.5: Infrared Spectra of Some Common Functional Groups. [Online] Available at: [Link]

-

International Journal of Academic Research and Development. (2020). Study of the composition of amines using IR spectroscopy. [Online] Available at: [Link]

-

Edington, S. C., et al. An Empirical IR Frequency Map for Ester C O Stretching Vibrations. ACS Publications. [Online] Available at: [Link]

-

Chemistry LibreTexts. (2021). 6.3: IR Spectrum and Characteristic Absorption Bands. [Online] Available at: [Link]

-

International Journal of Engineering Research & Management Technology. (2023). Spectroscopic Analysis of Electronic Transitions and Vibrational Modes in Substituted Benzene Derivatives. [Online] Available at: [Link]

-

Schmitt, M., et al. (1999). FTIR spectra of N–H stretching vibrations of 1 H - and 2 H -benzotriazole in the gas phase at six different temperatures. ResearchGate. [Online] Available at: [Link]

-

PubMed Central. (2022). FTIR as a Method for Qualitative Assessment of Solid Samples in Geochemical Research: A Review. [Online] Available at: [Link]

-

ResearchGate. FT-IR spectra of N–H stretching vibrations. [Online] Available at: [Link]

-

Chemistry Stack Exchange. (2019). Why are N-H stretching vibrations often sharp and not broad?. [Online] Available at: [Link]

-

Spectra Analysis Instruments, Inc. Determining benzene ring substitution patterns from IR spectra. [Online] Available at: [Link]

-

Smith, B. C. (2019). Organic Nitrogen Compounds III: Secondary and Tertiary Amines. Spectroscopy Online. [Online] Available at: [Link]

-

ResearchGate. FT-IR spectra for ester 1 (oleic acid methyl ester), ester 2 (stearic.... [Online] Available at: [Link]

-

Oregon State University. Aromatic Fingerprint Vibrations. [Online] Available at: [Link]

-

Specac Ltd. Interpreting Infrared Spectra. [Online] Available at: [Link]

-

Smith, B. C. (2018). The C=O Bond, Part VI: Esters and the Rule of Three. Spectroscopy Online. [Online] Available at: [Link]

-

MDPI. (2023). Enhanced Mechanical and Thermal Properties of Epoxy Resins.... [Online] Available at: [Link]

-

Journal of Pharmaceutical and Biomedical Analysis. ATR/FT-IR Spectroscopic Technique for the Estimation of the Methoxy Polyethylene Glycol 5000 Content.... [Online] Available at: [Link]

-

PubChem. Methyl 2-Methoxybenzoate. [Online] Available at: [Link]

-

Northern Illinois University. Typical IR Absorption Frequencies For Common Functional Groups. [Online] Available at: [Link]

-

Scribd. Infrared Correlation Chart for Amines. [Online] Available at: [Link]

Sources

- 1. chem.libretexts.org [chem.libretexts.org]

- 2. allreviewjournal.com [allreviewjournal.com]

- 3. Infrared Spectrometry [www2.chemistry.msu.edu]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 6. bpb-us-w2.wpmucdn.com [bpb-us-w2.wpmucdn.com]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. eng.uc.edu [eng.uc.edu]

- 10. orgchemboulder.com [orgchemboulder.com]

- 11. spectroscopyonline.com [spectroscopyonline.com]

- 12. orgchemboulder.com [orgchemboulder.com]

- 13. researchgate.net [researchgate.net]

- 14. spectra-analysis.com [spectra-analysis.com]

- 15. academics.nat.tum.de [academics.nat.tum.de]

- 16. Aromatic Fingerprint Vibrations [sites.science.oregonstate.edu]

- 17. eng.uc.edu [eng.uc.edu]

- 18. drawellanalytical.com [drawellanalytical.com]

- 19. chem.libretexts.org [chem.libretexts.org]

An In-Depth Technical Guide to the Mass Spectrometry Fragmentation of Methyl 2-amino-5-methoxybenzoate

For Researchers, Scientists, and Drug Development Professionals

Authored by: [Your Name/Gemini], Senior Application Scientist

Abstract

This technical guide provides a comprehensive analysis of the mass spectrometric fragmentation behavior of Methyl 2-amino-5-methoxybenzoate (C₉H₁₁NO₃, Exact Mass: 181.0739 Da). Aimed at professionals in research and drug development, this document elucidates the core fragmentation pathways under both Electron Ionization (EI) and Electrospray Ionization (ESI) conditions. By understanding these fragmentation patterns, researchers can enhance compound identification, structural elucidation, and impurity profiling. This guide integrates established mass spectrometry principles with specific insights into the fragmentation of aromatic compounds bearing amino, methoxy, and methyl ester functionalities, including the notable "ortho effect."

Introduction: The Significance of Methyl 2-amino-5-methoxybenzoate

Methyl 2-amino-5-methoxybenzoate is a key building block and intermediate in the synthesis of a variety of pharmaceutical compounds and other fine chemicals.[1] Its trifunctional nature, possessing an aromatic amine, a methoxy ether, and a methyl ester, presents a unique and interesting case for mass spectrometric analysis. A thorough understanding of its fragmentation behavior is crucial for its unambiguous identification in complex matrices, for quality control during synthesis, and for metabolite identification studies.

This guide will delve into the mechanistic details of its fragmentation, providing a predictive framework for interpreting its mass spectra. We will explore how the interplay between the electron-donating amino and methoxy groups and the electron-withdrawing methyl ester group, along with their ortho positioning, dictates the fragmentation pathways.

Foundational Principles of Mass Spectrometry Fragmentation

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. The fragmentation of a molecule within a mass spectrometer is not a random process but is governed by the principles of chemical stability. Ionized molecules, particularly the radical cations formed in Electron Ionization (EI), are high-energy species that dissipate this excess energy by breaking chemical bonds. The most probable fragmentation pathways are those that lead to the formation of the most stable products, both the charged fragment (ion) and the neutral loss.

For Methyl 2-amino-5-methoxybenzoate, key fragmentation drivers include:

-

Alpha-cleavage: Bond cleavage adjacent to a functional group, such as the carbonyl group of the ester or the nitrogen of the amine.

-

Loss of stable neutral molecules: Elimination of small, stable molecules like carbon monoxide (CO), methanol (CH₃OH), or formaldehyde (CH₂O).

-

Rearrangements: Intramolecular reactions, such as the McLafferty rearrangement or ortho effects, that precede or accompany fragmentation.[2][3][4]

Electron Ionization (EI) Mass Spectrometry

Electron Ionization is a "hard" ionization technique that imparts significant energy to the analyte molecule, leading to extensive fragmentation. The resulting mass spectrum is a "fingerprint" that is highly reproducible and useful for library matching.

The Molecular Ion and Initial Fragmentation Steps

Upon EI, Methyl 2-amino-5-methoxybenzoate will form a molecular ion (M⁺•) at an m/z of 181. The initial fragmentation events are dictated by the stability of the resulting ions and neutral radicals. The primary fragmentation pathways are expected to involve the ester and methoxy groups.

A key fragmentation is the loss of the methoxy radical (•OCH₃) from the ester group, leading to the formation of a stable acylium ion.

-

[M - 31]⁺: Loss of •OCH₃ (m/z 150)

Another significant initial fragmentation is the loss of a methyl radical (•CH₃) from the methoxy group.

-

[M - 15]⁺: Loss of •CH₃ (m/z 166)

The "Ortho Effect": A Dominant Fragmentation Pathway

The ortho positioning of the amino and methyl ester groups is expected to induce a specific fragmentation pathway known as the "ortho effect."[2][3][4][5] This involves the intramolecular interaction of the two adjacent functional groups, leading to the elimination of a neutral molecule. In this case, the loss of methanol (CH₃OH) is a highly probable event.

-

[M - 32]⁺: Loss of CH₃OH (m/z 149)

This rearrangement is a diagnostic marker for the ortho-substitution pattern and is often a prominent peak in the spectrum.

Secondary Fragmentation and Characteristic Ions

The primary fragment ions will undergo further fragmentation to produce a cascade of smaller ions.

-

From m/z 150: The acylium ion can lose carbon monoxide (CO) to form a substituted phenyl cation.

-

m/z 150 → m/z 122 + CO

-

-

From m/z 149: The ion resulting from the ortho effect can also lose CO.

-

m/z 149 → m/z 121 + CO

-

Proposed EI Fragmentation Pathway

Caption: Proposed EI fragmentation pathway for Methyl 2-amino-5-methoxybenzoate.

Summary of Predicted EI Fragments

| m/z | Proposed Formula | Description of Loss |

| 181 | [C₉H₁₁NO₃]⁺• | Molecular Ion (M⁺•) |

| 166 | [C₈H₈NO₃]⁺ | Loss of •CH₃ from methoxy group |

| 150 | [C₈H₈NO₂]⁺ | Loss of •OCH₃ from ester group |

| 149 | [C₈H₇NO₂]⁺• | Loss of CH₃OH via ortho effect |

| 122 | [C₇H₈NO]⁺ | Loss of CO from m/z 150 |

| 121 | [C₇H₅NO]⁺• | Loss of CO from m/z 149 |

Electrospray Ionization (ESI) Tandem Mass Spectrometry (MS/MS)

ESI is a "soft" ionization technique that typically produces protonated molecules [M+H]⁺ with minimal in-source fragmentation. Structural information is obtained through collision-induced dissociation (CID) in a tandem mass spectrometer (MS/MS).

The Protonated Molecule

In positive ion mode ESI, Methyl 2-amino-5-methoxybenzoate will readily form a protonated molecule [M+H]⁺ at an m/z of 182. The primary site of protonation is likely the more basic amino group.

ESI-MS/MS Fragmentation

The fragmentation of the [M+H]⁺ ion in the collision cell will also be driven by the formation of stable ions and neutral losses.

-

Loss of Methanol: Similar to the EI fragmentation, the loss of a neutral methanol molecule is a highly favorable pathway, especially due to the ortho positioning of the amino and ester groups that can facilitate proton transfer.

-

[M+H - CH₃OH]⁺: m/z 182 → m/z 150

-

-

Loss of Water: The amino group can also participate in the loss of a water molecule.

-

[M+H - H₂O]⁺: m/z 182 → m/z 164

-

-

Loss of Carbon Monoxide and Methanol: A sequential loss of CO and CH₃OH is also plausible.

-

m/z 182 → m/z 150 → m/z 122

-

Proposed ESI-MS/MS Fragmentation Pathway

Caption: Proposed ESI-MS/MS fragmentation of protonated Methyl 2-amino-5-methoxybenzoate.

Summary of Predicted ESI-MS/MS Fragments

| Precursor m/z | Product m/z | Proposed Formula of Product Ion | Description of Neutral Loss |

| 182 | 150 | [C₈H₈NO₂]⁺ | Methanol (CH₃OH) |

| 182 | 164 | [C₉H₁₀NO₂]⁺ | Water (H₂O) |

| 150 | 122 | [C₇H₈NO]⁺ | Carbon Monoxide (CO) |

Experimental Protocols

Sample Preparation

-

Standard Solution: Prepare a 1 mg/mL stock solution of Methyl 2-amino-5-methoxybenzoate in a suitable solvent such as methanol or acetonitrile.

-

Working Solution: Dilute the stock solution to a final concentration of 1-10 µg/mL for direct infusion or LC-MS analysis.

EI-MS Analysis (via Gas Chromatography)

-

GC System: Agilent 8890 GC or equivalent.

-

Column: HP-5ms (30 m x 0.25 mm, 0.25 µm) or similar.

-

Injection Volume: 1 µL.

-

Inlet Temperature: 250°C.

-

Oven Program: Start at 100°C, hold for 1 minute, ramp to 280°C at 15°C/min, and hold for 5 minutes.

-

Carrier Gas: Helium at a constant flow of 1 mL/min.

-

MS System: Agilent 5977B MSD or equivalent.

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Source Temperature: 230°C.

-

Quadrupole Temperature: 150°C.

-

Scan Range: m/z 40-400.

ESI-MS/MS Analysis (via Liquid Chromatography or Direct Infusion)

-

LC System: Agilent 1290 Infinity II LC or equivalent.

-

Column: ZORBAX Eclipse Plus C18 (2.1 x 50 mm, 1.8 µm) or similar.

-

Mobile Phase A: 0.1% Formic acid in water.

-

Mobile Phase B: 0.1% Formic acid in acetonitrile.

-

Gradient: 5% B to 95% B over 5 minutes.

-

Flow Rate: 0.4 mL/min.

-

Injection Volume: 2 µL.

-

MS System: Agilent 6470 Triple Quadrupole LC/MS or equivalent.

-

Ionization Mode: Electrospray Ionization (ESI), positive ion mode.

-

Gas Temperature: 300°C.

-

Gas Flow: 5 L/min.

-

Nebulizer: 45 psi.

-

Sheath Gas Temperature: 350°C.

-

Sheath Gas Flow: 11 L/min.

-

Capillary Voltage: 3500 V.

-

MS/MS Conditions: Isolate the precursor ion at m/z 182 and perform product ion scans using a collision energy of 10-30 eV.

Conclusion

The mass spectrometric fragmentation of Methyl 2-amino-5-methoxybenzoate is characterized by predictable pathways influenced by its functional groups and their relative positions on the aromatic ring. Under EI, the fragmentation is dominated by losses from the ester and methoxy groups, with a significant contribution from the "ortho effect" leading to the loss of methanol. In ESI-MS/MS, the protonated molecule primarily fragments through the loss of stable neutral molecules such as methanol and water. This guide provides a robust framework for the identification and structural confirmation of this important synthetic intermediate, empowering researchers in their analytical endeavors.

References

-

Todua, N. G., & Mikaia, A. I. (2016). Mass spectrometry of analytical derivatives. 2. “Ortho” and “Para” effects in electron ionization mass spectra of derivatives of hydroxy, mercapto and amino benzoic acids. Mass Spectrometry, 13(2), 83–94. [Link]

-

Todua, N. G., & Mikaia, A. I. (2016). Mass spectrometry of analytical derivatives. 2. "Ortho" and "Para" effects in electron ionization mass spectra of derivatives of hydroxy, mercapto and amino benzoic acids. ResearchGate. [Link]

-

Todua, N. G., & Mikaia, A. I. (2016). Mass spectrometry of analytical derivatives. 2. "Ortho" and "Para" effects in electron ionization mass spectra of derivatives of hydroxy, mercapto and amino benzoic acids. PubMed. [Link]

-

Bowie, J. H., & White, P. Y. (1969). The loss of CO from the ortho, meta and para forms of deprotonated methyl benzoate in the gas phase. Journal of the Chemical Society, Perkin Transactions 2. [Link]

-

Mikaia, A. I., et al. (2012). The ortho-effect in ionized (2-methylphenyl)methyl benzoate. ResearchGate. [Link]

-

Chem-Impex. (n.d.). 5-Amino-2-methoxy-benzoic acid methyl ester. Chem-Impex International. [Link]

-

PubChem. (n.d.). Methyl 2-amino-5-methoxybenzoate. National Center for Biotechnology Information. [Link]

-

NIST. (n.d.). 2-Amino-5-methylbenzoic acid. NIST WebBook. [Link]

-

Chemsrc. (n.d.). Methyl 2-amino-5-methoxybenzoate. Chemsrc.com. [Link]

Sources

- 1. METHYL 2-AMINO-5-METHOXYBENZOATE | 2475-80-1 [chemicalbook.com]

- 2. Mass spectrometry of analytical derivatives. 2. “Ortho” and “Para” effects in electron ionization mass spectra of derivatives of hydroxy, mercapto and amino benzoic acids - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Mass spectrometry of analytical derivatives. 2. "Ortho" and "Para" effects in electron ionization mass spectra of derivatives of hydroxy, mercapto and amino benzoic acids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

A Senior Application Scientist's Technical Guide to Methyl 2-amino-5-methoxybenzoate: Sourcing, Quality Control, and Application

Abstract: This in-depth technical guide serves as a critical resource for researchers, scientists, and drug development professionals on the procurement and application of Methyl 2-amino-5-methoxybenzoate (CAS No. 2475-80-1). This document moves beyond a simple supplier list to provide a comprehensive framework for strategic sourcing, incoming material validation, and effective utilization in a laboratory setting. It includes a comparative analysis of commercially available suppliers, detailed protocols for quality control via High-Performance Liquid Chromatography (HPLC), and expert insights into its applications as a key intermediate in organic synthesis. The guide is structured to ensure scientific integrity and empower researchers to make informed decisions, ensuring the quality and reproducibility of their work.

Introduction to Methyl 2-amino-5-methoxybenzoate

Methyl 2-amino-5-methoxybenzoate is an aromatic amine and ester derivative of benzoic acid. Its molecular structure, featuring an amino group, a methoxy group, and a methyl ester, makes it a versatile and valuable building block in synthetic chemistry. The strategic placement of these functional groups allows for a variety of subsequent chemical transformations, positioning it as a crucial starting material or intermediate in the synthesis of more complex molecules.[1][2] It is primarily utilized in the development of pharmaceuticals, agrochemicals, and dyestuffs.[1][2]

Chemical Identity

-

Chemical Name: Methyl 2-amino-5-methoxybenzoate

-

Synonyms: 5-Methoxy-2-aminobenzoic acid methyl ester, 5-Methylanthranilic acid

-

CAS Number: 2475-80-1

-

Molecular Formula: C₉H₁₁NO₃

-

Molecular Weight: 181.19 g/mol [3]

Caption: Chemical structure of Methyl 2-amino-5-methoxybenzoate.

Physicochemical Properties and Safe Handling

Understanding the compound's properties is paramount for safe laboratory handling and for designing experimental conditions.

-

Appearance: Typically a yellow to brown or black solid or liquid.

-

Solubility: Slightly soluble in water (1.1 g/L at 25°C).[1]

-

Melting Point: 37-38°C.

-

Storage: Should be stored at room temperature or between 2-8°C, kept in a dark place under an inert atmosphere, and sealed in a dry environment. It is noted to be moisture-sensitive and should be kept away from oxidizing agents and acids.[1]

Safety and Hazard Information